molecular formula C18H20O3 B13947862 Benzoic acid, 4-methoxy-, 4-butylphenyl ester CAS No. 35840-23-4

Benzoic acid, 4-methoxy-, 4-butylphenyl ester

Cat. No.: B13947862
CAS No.: 35840-23-4
M. Wt: 284.3 g/mol
InChI Key: IRZMTHPYWFFQMC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 4-butylphenyl ester, also known as butyl 4-methoxybenzoate, is an organic compound with the molecular formula C18H22O3. It is an ester derived from benzoic acid and 4-butylphenol, featuring a methoxy group at the para position of the benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, 4-butylphenyl ester typically involves the esterification of 4-methoxybenzoic acid with 4-butylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-Methoxybenzoic acid+4-ButylphenolAcid CatalystBenzoic acid, 4-methoxy-, 4-butylphenyl ester+Water\text{4-Methoxybenzoic acid} + \text{4-Butylphenol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Methoxybenzoic acid+4-ButylphenolAcid Catalyst​Benzoic acid, 4-methoxy-, 4-butylphenyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, 4-butylphenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-methoxybenzoic acid and 4-butylphenol in the presence of an acid or base.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4-Methoxybenzoic acid and 4-butylphenol.

    Reduction: 4-Methoxybenzyl alcohol and 4-butylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-methoxy-, 4-butylphenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, 4-butylphenyl ester involves its interaction with specific molecular targets and pathways. The methoxy group enhances its reactivity, allowing it to participate in various biochemical processes. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on target molecules.

Comparison with Similar Compounds

Benzoic acid, 4-methoxy-, 4-butylphenyl ester can be compared with other similar compounds, such as:

    4-Methoxybenzoic acid: Lacks the butylphenyl ester group, resulting in different reactivity and applications.

    4-Butylphenol: Lacks the methoxybenzoate group, affecting its chemical properties and uses.

    Ethyl 4-methoxybenzoate: Similar ester structure but with an ethyl group instead of a butyl group, leading to variations in physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Properties

CAS No.

35840-23-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(4-butylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C18H20O3/c1-3-4-5-14-6-10-17(11-7-14)21-18(19)15-8-12-16(20-2)13-9-15/h6-13H,3-5H2,1-2H3

InChI Key

IRZMTHPYWFFQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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